N-(Piperidin-4-yl)morpholine-4-carboxamide hydrochloride
Overview
Description
“N-(Piperidin-4-yl)morpholine-4-carboxamide hydrochloride” is a chemical compound that has gained significant attention in scientific research due to its physical and chemical properties, synthesis and characterization, and potential applications in various fields of research and industry. It has a molecular formula of C10H20ClN3O2 .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “this compound” consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It has a molecular weight of 249.74 g/mol.Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The method proposed by the authors combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .Physical and Chemical Properties Analysis
“this compound” has a molecular formula of C10H20ClN3O2 and an average mass of 249.738 Da . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Synthesis and Chemical Properties
- Enantioselective Synthesis for CGRP Receptor Inhibitors: The chemical compound (R)-N-(3-(7-Methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)piperazine-1-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (1), a potent CGRP receptor antagonist, has been synthesized through a convergent, stereoselective, and economical process. The synthesis involved various routes, including Rh-catalyzed asymmetric hydrogenation or biocatalytic processes, to install a chiral center. This process demonstrates the chemical versatility and application of compounds related to N-(Piperidin-4-yl)morpholine-4-carboxamide hydrochloride in pharmaceutical synthesis (Cann et al., 2012).
Chemical Interaction and Binding
- Molecular Interaction Studies: N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) has been studied for its potent and selective antagonist properties for the CB1 cannabinoid receptor. The molecular interactions, conformations, and binding characteristics with the CB1 receptor were extensively analyzed, providing insights into the steric and electrostatic considerations for receptor binding and antagonistic activities (Shim et al., 2002).
Medicinal Chemistry and Drug Design
- Prodrug Development: The hydrochloride salts of N-Mannich bases of ibuprofenamide, prepared using morpholine or piperidine as the amine component, were characterized for their physico-chemical properties. This includes solubility, dissolution rate, and partition coefficient, offering valuable information for the development of prodrugs and the optimization of their physicochemical properties for enhanced drug delivery and efficacy (Doshi et al., 2002).
Material Science and Corrosion Inhibition
- Corrosion Inhibition in Mild Steel: Derivatives of morpholine and piperazine-based carboxamide, such as N-(2-chloroethyl)morpholine-4-carboxamide, were studied as corrosion inhibitors for mild steel. These compounds demonstrated the ability to form protective films on mild steel surfaces, showcasing another industrial application of compounds structurally related to this compound. The inhibitive strengths and interaction mechanisms with metal surfaces were explored, providing insights into their potential applications in material preservation and maintenance (Nnaji et al., 2017).
Mechanism of Action
Target of Action
N-(Piperidin-4-yl)morpholine-4-carboxamide hydrochloride is a derivative of piperidine . Piperidine derivatives are known to be present in more than twenty classes of pharmaceuticals and have been utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . .
Mode of Action
It is known that piperidine derivatives can interact with various biological targets, leading to a wide range of pharmacological effects . For instance, some piperidine derivatives have been found to inhibit the H1N1 influenza virus through specific hemagglutinin fusion peptide interaction .
Biochemical Pathways
Piperidine derivatives are known to interact with various biochemical pathways, leading to a wide range of pharmacological effects .
Result of Action
It is known that piperidine derivatives can have a wide range of effects, such as antiproliferative activity by inhibiting tubulin polymerization .
Future Directions
Piperidines and their derivatives continue to be a significant area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research will likely continue to explore the synthesis, characterization, and potential applications of “N-(Piperidin-4-yl)morpholine-4-carboxamide hydrochloride” and similar compounds.
Properties
IUPAC Name |
N-piperidin-4-ylmorpholine-4-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O2.ClH/c14-10(13-5-7-15-8-6-13)12-9-1-3-11-4-2-9;/h9,11H,1-8H2,(H,12,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXENSSIIOOQNBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)N2CCOCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1233955-08-2 | |
Record name | 4-Morpholinecarboxamide, N-4-piperidinyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1233955-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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